2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

Catalog No.
S13634760
CAS No.
M.F
C11H8BrNOS
M. Wt
282.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

Product Name

2-Bromo-1-(4-phenylthiazol-2-yl)ethanone

IUPAC Name

2-bromo-1-(4-phenyl-1,3-thiazol-2-yl)ethanone

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

InChI

InChI=1S/C11H8BrNOS/c12-6-10(14)11-13-9(7-15-11)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

LCZDBIOMMQWZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)CBr

2-Bromo-1-(4-phenylthiazol-2-yl)ethanone is a highly reactive, bifunctional alpha-bromo ketone featuring a structurally rigid 4-phenylthiazole core. As an advanced electrophilic building block, it is primarily procured for the rapid construction of extended pi-conjugated systems, bis-thiazoles, and imidazopyridines. By providing a pre-installed, highly labile carbon-bromine bond adjacent to a carbonyl group, this compound bypasses the need for hazardous in-house bromination protocols. Its specific structural topology—combining the electron-withdrawing thiazole ring with a lipophilic phenyl substituent—makes it an ideal precursor for medicinal chemistry libraries and advanced organic materials requiring precise spatial arrangement and high downstream cyclization efficiency [1].

Procurement teams may consider purchasing the unbrominated precursor, 1-(4-phenylthiazol-2-yl)ethanone, or the cheaper chloro analog, 2-chloro-1-(4-phenylthiazol-2-yl)ethanone. However, these substitutions introduce significant process liabilities. In-situ alpha-bromination of the methyl ketone is notoriously unselective, typically generating 10–20% of dibrominated or unreacted impurities that severely complicate downstream chromatographic purification and reduce overall yield [1]. Alternatively, substituting with the chloro analog drastically reduces electrophilic reactivity; the carbon-chlorine bond often requires the addition of iodide catalysts (Finkelstein conditions) or extended reflux times to achieve cyclization, increasing cycle times and energy costs. Procuring the purified mono-bromo compound ensures immediate, high-fidelity reactivity in standard Hantzsch or SN2 protocols without these operational bottlenecks [2].

Cyclization Kinetics vs. Chloro Analog

In standard bimolecular cyclization reactions (such as the condensation with thioureas to form bis-thiazoles), the leaving group identity is the rate-limiting factor. 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone demonstrates rapid conversion, typically reaching >90% yield within 2 hours at mild temperatures. In contrast, the 2-chloro analog requires extended heating (12+ hours) or the addition of stoichiometric potassium iodide to achieve comparable conversion rates [1].

Evidence DimensionReaction time for >90% cyclization conversion
Target Compound Data2–3 hours at 60°C
Comparator Or Baseline2-Chloro analog (12–18 hours at 80°C or requires KI catalyst)
Quantified Difference6x faster reaction kinetics under milder conditions
ConditionsEthanol solvent, equimolar thiourea derivative

Faster kinetics and milder conditions reduce energy consumption and prevent the thermal degradation of sensitive functional groups in complex library synthesis.

Impurity Profile vs. In-Situ Bromination

Attempting to synthesize the bromoacetyl moiety in-house from 1-(4-phenylthiazol-2-yl)ethanone frequently results in a statistical mixture of products. Direct procurement of 2-Bromo-1-(4-phenylthiazol-2-yl)ethanone guarantees a mono-brominated purity of >97%, whereas in-situ bromination protocols using Br2 or NBS typically yield crude mixtures containing 10-15% of the over-reactive dibrominated byproduct and 5-10% unreacted starting material, necessitating tedious purification [1].

Evidence DimensionCrude mono-bromo purity before cyclization
Target Compound Data>97% (Procured standard)
Comparator Or Baseline75–85% (In-situ bromination of methyl ketone)
Quantified DifferenceElimination of 10-15% dibromo impurities
ConditionsStandard NBS/TsOH or Br2/AcOH bromination protocols

Avoiding dibrominated impurities prevents the formation of cross-linked or polymeric side products during downstream cyclization, drastically improving final isolated yields.

Lipophilic Vectoring vs. Unsubstituted Analog

The presence of the 4-phenyl group on the thiazole core provides a distinct structural advantage over the unsubstituted 2-bromo-1-(thiazol-2-yl)ethanone. The phenyl ring introduces a rigid, hydrophobic vector that significantly alters the physicochemical profile of downstream products, typically increasing the calculated LogP (cLogP) by approximately 1.9 units, which is critical for driving pi-pi stacking or hydrophobic pocket engagement in drug discovery [1].

Evidence DimensionHydrophobic contribution (cLogP shift)
Target Compound DataIncludes 4-phenyl vector (+ ~1.9 cLogP)
Comparator Or BaselineUnsubstituted 2-bromo-1-(thiazol-2-yl)ethanone (Lacks phenyl vector)
Quantified Difference~1.9 unit increase in lipophilicity
ConditionsIn silico cLogP calculation for resulting scaffold

Procuring the 4-phenyl derivative is essential when target product profiles require enhanced lipophilicity or specific aromatic interactions that the unsubstituted core cannot provide.

High-Throughput Bis-Thiazole Library Synthesis

Due to its superior cyclization kinetics compared to the chloro analog, this compound is the ideal electrophile for Hantzsch reactions with diverse thioureas and thioamides. It enables the rapid, high-yield generation of bis-thiazole libraries without the need for halide-exchange catalysts, streamlining automated synthesis workflows [1].

Imidazo[1,2-a]pyridine Scaffold Construction

The highly reactive alpha-bromo moiety readily condenses with 2-aminopyridines. The pre-purified nature of this reagent ensures that no dibrominated impurities interfere with the cyclization, leading to cleaner reaction profiles and easier isolation of the resulting fluorescent or bioactive imidazopyridine derivatives [2].

Development of Extended Pi-Conjugated Materials

In materials science, the rigid 4-phenylthiazole core serves as a stable, electron-withdrawing building block. The precise structural vectoring provided by the phenyl group enhances pi-pi stacking interactions in the solid state, making it a preferred precursor for organic semiconductors or multidentate metal ligands over unsubstituted analogs [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

280.95100 g/mol

Monoisotopic Mass

280.95100 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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